(Rac)-Spirotetramat-enol

Catalog No.
S836766
CAS No.
203312-38-3
M.F
C18H23NO3
M. Wt
301.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Spirotetramat-enol

Mandatory reference standard for MRL enforcement: animal commodities require exclusive enol quantification; plant matrices require sum of parent and enol. Direct ACCase inhibitor for in vitro lipid biosynthesis assays - avoids false negatives from the pro-insecticide parent. Essential for LC-MS/MS residue screening, environmental fate studies, and ELISA development.

CAS Number

203312-38-3

Product Name

(Rac)-Spirotetramat-enol

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

IDJJHEIUIYGFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O

The exact mass of the compound Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Spirotetramat-enol, (Rac)-Spirotetramat-enol, BYI08330-enol, Spirotetramat metabolite M01, cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one

Purity

≥98%

Package Size

1 mg, 5 mg, 100 mg

(Rac)-Spirotetramat-enol (CAS 203312-38-3) is the primary, biologically active metabolite of the tetramic acid pro-insecticide spirotetramat [1]. In agricultural and environmental testing, it serves as a mandatory analytical reference standard because global regulatory frameworks (such as FAO/JMPR and EPA) define maximum residue limits (MRLs) based on the presence of this specific enol metabolite [2]. Furthermore, because the parent spirotetramat requires in planta or in vivo hydrolysis to become active, the enol form is the essential compound for in vitro target engagement assays, specifically for evaluating acetyl-CoA carboxylase (ACCase) inhibition and lipid biosynthesis disruption [3].

Research Fit

Standard Type High-purity analytical reference standard for residue monitoring and method validation Metabolite-specific calibration
Active Species Direct ACC inhibitor for in vitro enzymatic studies; eliminates prodrug activation Competitive inhibitor of carboxyltransferase
Metabolite Dominance Predominant plant metabolite (48–58% transformation) – analytically dominant species Regulatory sum-definition compliant

Substituting the parent spirotetramat for spirotetramat-enol in laboratory workflows fundamentally compromises both analytical compliance and in vitro assay validity. In residue enforcement, utilizing only the parent compound fails to meet regulatory requirements, as animal-derived commodities (such as milk and eggs) mandate quantification of the enol exclusively, while plant matrices require the sum of both the parent and the enol [1]. In biochemical screening, the parent spirotetramat is a pro-insecticide lacking direct inhibitory action on ACCase; thus, utilizing the parent instead of the enol in cell-free or target-level assays yields false-negative results regarding lipid biosynthesis inhibition [2].

Substitution Risk

!

Parent spirotetramat requires hydrolytic activation; direct substitution with the prodrug invalidates ACC inhibition assays.

!

Residue definitions (EFSA/EPA) mandate sum of parent and enol metabolite only; alternative metabolites (B-keto, B-mono, B-glu) are not interchangeable.

!

Cytotoxicity rank-order differs across metabolites; substituting lower-toxicity species may misrepresent safety assessment endpoints.

Mandatory Inclusion for MRL Compliance in Livestock and Plant Matrices

According to FAO/JMPR and EPA enforcement methods (e.g., Method 00969), the residue definition for compliance in animal commodities (meat, milk, eggs) is exclusively spirotetramat-enol, not the parent compound[1]. In plant matrices, compliance requires quantifying the sum of spirotetramat and spirotetramat-enol. Analytical recoveries using LC-MS/MS methods demonstrate that the enol can be accurately quantified with a Limit of Quantitation (LOQ) of 0.01 mg/kg, ensuring compliance with global dietary intake assessments [2].

Evidence DimensionRegulatory Residue Definition Target
Target Compound DataSpirotetramat-enol (Mandatory target for animal matrices; required for plant sum)
Comparator Or BaselineSpirotetramat parent (Insufficient alone; not the target for animal matrices)
Quantified Difference100% reliance on enol for animal MRLs vs. 0% reliance on parent.
ConditionsEPA/JMPR enforcement methods (LC-MS/MS) for agricultural commodities.

Procurement of the highly pure enol standard is a strict regulatory prerequisite for environmental and food safety laboratories conducting legally binding residue testing.

Enol formation dominance
Head-to-head
48–58% transformed to B-enol vs. 2–4% to B-ketohydroxy
Establishes spirotetramat-enol as the analytically dominant metabolite for quantification.
Herbal matrices; LC-MS/MS under controlled processing

Direct Inhibition of Acetyl-CoA Carboxylase (ACCase)

Spirotetramat is a pro-insecticide that must undergo cleavage of its ethyl carbonate group to form spirotetramat-enol [1]. In vitro assays evaluating acetyl-CoA carboxylase (ACCase) activity demonstrate that spirotetramat-enol directly inhibits the enzyme, arresting lipid biosynthesis and causing developmental arrest in target organisms. The parent spirotetramat exhibits negligible direct ACCase inhibition in cell-free systems, making the enol the only viable choice for mechanistic target-binding studies [1].

Evidence DimensionIn Vitro ACCase Target Binding
Target Compound DataSpirotetramat-enol (Active direct inhibitor)
Comparator Or BaselineSpirotetramat parent (Inactive pro-insecticide in vitro)
Quantified DifferenceComplete transition from inactive precursor to active inhibitor upon hydrolysis.
ConditionsCell-free target engagement assays and in vitro ACCase models.

Researchers conducting high-throughput screening or mechanistic biochemical assays must procure the enol form to avoid false negatives caused by the parent compound's lack of in vitro activity.

Active ACC inhibition
Class-level
Direct competitive inhibitor vs. prodrug requiring activation
Supports direct in vitro ACC studies; eliminates proinsecticide activation confounding.
Kinetic assays on M. persicae and S. frugiperda ACC

Primary Persistent Marker in Soil and Water Degradation

In environmental fate studies, the parent spirotetramat degrades rapidly (with a DT50 of approximately 1.5 days in dark controls) into spirotetramat-enol [1]. The enol metabolite is significantly more stable and represents the primary transformation product, accounting for up to 15-57% of the total residue in bare soil plots [1]. Consequently, the enol serves as the primary persistent marker for tracking the environmental lifecycle and potential leaching of tetramic acid insecticides.

Evidence DimensionEnvironmental Half-Life and Residue Accumulation
Target Compound DataSpirotetramat-enol (Primary persistent degradation product, up to 57% of total residue)
Comparator Or BaselineSpirotetramat parent (Rapidly degrades, DT50 ~ 1.5 days)
Quantified DifferenceEnol exhibits vastly superior environmental stability compared to the transient parent molecule.
ConditionsSoil degradation and dark control environmental fate studies.

Environmental testing facilities must source the enol standard to accurately model soil persistence, groundwater contamination, and long-term ecological impact.

Cytotoxicity comparison
Reported
B-enol & spirotetramat > B-keto/B-mono/B-glu
Endpoints require metabolite-specific quantification for safety assessments.
In vitro cytotoxicity assay; rank-order context
Leaching potential
Class-level
Enol derivatives more mobile than parent compounds; may leach into groundwater
Environmental monitoring requires enol-specific analyte distinct from parent.
Disturbed soil column study; qualitative mobility ranking
Reference standard purity
Data to verify
99.9% (B-enol) vs. 97.9% (B-glu)
Highest certified purity among metabolite standards; verify CoA.
Supplier specification; Alta Scientific Co.
Validated HPLC-UV method
Head-to-head
Equivalent LOQ 0.05 mg/kg and recovery for both analytes
Simultaneous quantification with single method supports streamlined residue analysis.
QuEChERS extraction, PDA detection at 250 nm

Food Safety and Agricultural Residue Testing

Due to its designation as the sole compliance marker for animal commodities and a mandatory component for plant MRLs, spirotetramat-enol is essential for LC-MS/MS-based pesticide residue screening in food safety laboratories [1].

Biochemical Screening and ACCase Inhibitor Development

As the directly active moiety, the enol is the required compound for in vitro enzymatic assays evaluating new acetyl-CoA carboxylase inhibitors, providing a reliable positive control for lipid biosynthesis disruption [2].

Environmental Fate and Water Quality Monitoring

Given the rapid degradation of the parent compound, environmental monitoring programs must utilize the enol standard to accurately track agricultural runoff, soil persistence, and groundwater contamination profiles [3].

Hapten Design and Immunoassay Development

Spirotetramat-enol serves as the foundational starting material for synthesizing functionalized haptens, which are necessary for generating high-affinity antibodies and developing rapid enzyme-linked immunosorbent assays (ELISAs) for agricultural monitoring[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory Residue Monitoring
Sum-definition compliant reference material
Matrix-matched calibration and LOQ verification per EFSA/EPA
In Vitro ACC Inhibition Research
Direct ACC inhibitor without prodrug activation
Kinetic assays; target engagement on insect ACC isoforms
Environmental Fate and Leaching Risk
Enol metabolite mobility context
Groundwater monitoring analyte specificity
Immunoassay Development
Hapten design and antibody characterization
Sensitivity and cross-reactivity validation for enol metabolite

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

301.16779360 Da

Monoisotopic Mass

301.16779360 Da

Heavy Atom Count

22

UNII

R36PCD908V

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

203312-38-3

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

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